2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE
Overview
Description
2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine core, a thioether linkage, and a piperidinylcarbonyl phenylacetamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the construction of the imidazo[4,5-b]pyridine core. This can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . The thioether linkage is introduced through nucleophilic substitution reactions, where a thiol group reacts with a suitable electrophile . The final step involves the coupling of the piperidinylcarbonyl phenylacetamide moiety, which can be accomplished using peptide coupling reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products . Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenated imidazo[4,5-b]pyridine derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors . This can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine derivatives .
- Imidazo[1,5-a]pyridine derivatives .
- Benzo[d]imidazole derivatives .
Uniqueness
2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE is unique due to its specific structural features, such as the combination of an imidazo[4,5-b]pyridine core with a thioether linkage and a piperidinylcarbonyl phenylacetamide moiety . This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c26-17(13-28-20-23-16-5-4-10-21-18(16)24-20)22-15-8-6-14(7-9-15)19(27)25-11-2-1-3-12-25/h4-10H,1-3,11-13H2,(H,22,26)(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTLRZBUKRNNNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC4=C(N3)C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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